molecular formula C9H8O2S B14734074 4H-3,1-Benzoxathiin-4-one, 2-methyl- CAS No. 5651-50-3

4H-3,1-Benzoxathiin-4-one, 2-methyl-

Cat. No.: B14734074
CAS No.: 5651-50-3
M. Wt: 180.23 g/mol
InChI Key: HFBZRMAAZCVYPI-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxathiin-4-one, 2-methyl- is a heterocyclic compound with the molecular formula C9H8O2S It is a member of the benzoxathiin family, characterized by a fused ring system containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,1-Benzoxathiin-4-one, 2-methyl- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzoxathiin ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of 4H-3,1-Benzoxathiin-4-one, 2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4H-3,1-Benzoxathiin-4-one, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzoxathiin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiin ring.

Scientific Research Applications

4H-3,1-Benzoxathiin-4-one, 2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxathiin-4-one, 2-methyl- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s heteroatoms can engage in hydrogen bonding and π–π interactions with biological targets, enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzothiazin-4-ones: These compounds have a similar fused ring system but contain a nitrogen atom instead of oxygen.

    2-Methyl-4H-3,1-benzoxazin-4-one: This compound is structurally similar but lacks the sulfur atom present in 4H-3,1-Benzoxathiin-4-one, 2-methyl-.

Uniqueness

4H-3,1-Benzoxathiin-4-one, 2-methyl- is unique due to the presence of both oxygen and sulfur atoms in its ring system

Properties

CAS No.

5651-50-3

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

2-methyl-3,1-benzoxathiin-4-one

InChI

InChI=1S/C9H8O2S/c1-6-11-9(10)7-4-2-3-5-8(7)12-6/h2-6H,1H3

InChI Key

HFBZRMAAZCVYPI-UHFFFAOYSA-N

Canonical SMILES

CC1OC(=O)C2=CC=CC=C2S1

Origin of Product

United States

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